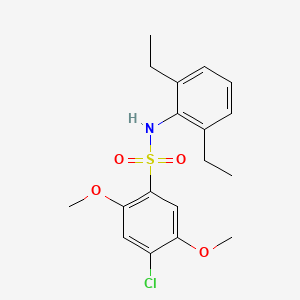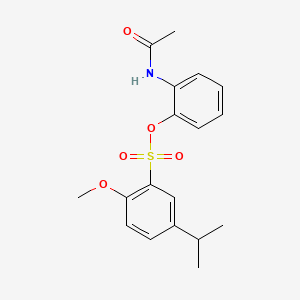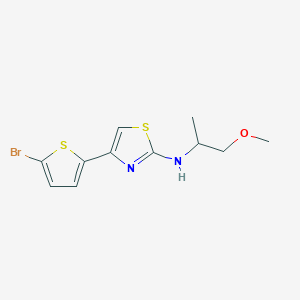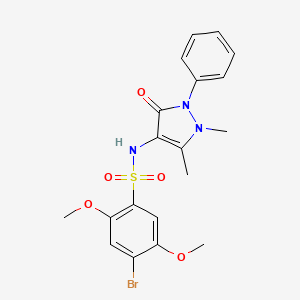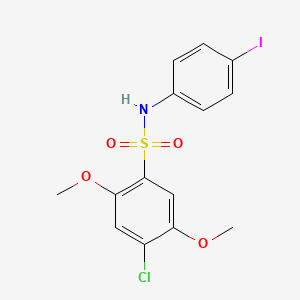
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide, also known as CIPLA-1592, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a sulfonamide derivative and belongs to the class of phenylsulfonamides. It has shown promising results in scientific research studies, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various other proteins that are essential for cancer cell survival. By inhibiting the activity of HSP90, 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide has been shown to exhibit several biochemical and physiological effects in cancer cells. It induces cell death by activating a process called apoptosis, which is a natural mechanism of cell death that occurs in healthy cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of certain enzymes and proteins that are involved in cell division.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potent anti-tumor activity against a wide range of cancer cell lines. It has been shown to be effective against both drug-sensitive and drug-resistant cancer cells, making it a promising candidate for further development as a cancer treatment drug. However, one of the limitations of using 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the scientific research of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide. One potential direction is to investigate its efficacy in combination with other cancer treatment drugs to enhance its anti-tumor activity. Another direction is to explore its potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to optimize the synthesis method of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final product.
Scientific Research Applications
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. Several scientific research studies have demonstrated that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to induce cell death in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for their survival.
properties
IUPAC Name |
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClINO4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-10-5-3-9(16)4-6-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUQXZOSWAXMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClINO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

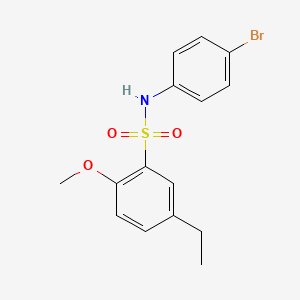
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
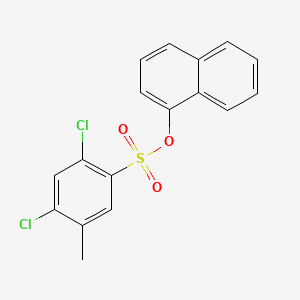
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
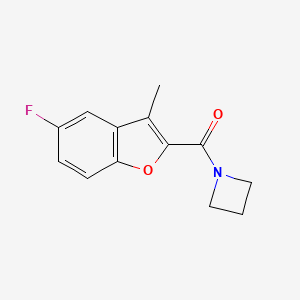
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
